4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Overview
Description
The compound “4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the CAS Number: 1558927-15-3 . It has a molecular weight of 297.99 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS . The structure can also be confirmed by X-ray diffraction .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and molecular formula can be determined using standard laboratory techniques .Scientific Research Applications
Synthetic Chemistry
“4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is used in the synthesis of pharmacologically active decorated six-membered diazines .
Application
This compound is used as a building block in the synthesis of diazine alkaloids . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Method of Application
The functionalized compound was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .
Results or Outcomes
The synthesized diazines are reported to exhibit a wide range of pharmacological activities, making them a central building block for a wide range of pharmacological applications .
Material Science
In the field of material science, this compound is used in the synthesis of covalent organic frameworks .
Application
Covalent organic frameworks are a class of porous polymers that are used in a variety of applications, including gas storage, catalysis, and sensing .
Method of Application
The compound is reacted with 4-bromo-2-methoxybenzaldehyde and 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under vacuum and argon refill conditions .
Results or Outcomes
The resulting covalent organic framework can be used in a variety of applications, including gas storage, catalysis, and sensing .
Pharmaceutical Industry
This compound is also used in the pharmaceutical industry .
Application
It is used as a building block in the synthesis of various drugs . For example, it is used in the synthesis of imatinib, Dasatinib, and nilotinib, which are pyrimidine-based drugs and well-established treatments for leukemia .
Method of Application
The compound is reacted with other compounds under specific conditions to produce the desired drug .
Results or Outcomes
The resulting drugs have been shown to be effective in treating various diseases, including leukemia .
Organic Synthesis
This compound is used as a reagent in organic synthesis .
Application
It is used as a building block in the synthesis of various organic compounds . This compound is particularly useful due to its boron-containing group, which can undergo various reactions to form new bonds .
Results or Outcomes
The resulting organic compounds can have a wide range of applications, depending on their structure and properties .
Biocatalytic Processes
The tert-butyl group in this compound can be used in biocatalytic processes .
Application
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Results or Outcomes
The resulting products can have a wide range of applications, depending on their structure and properties .
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302) .
properties
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQMOXKWQOAHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681932 |
Source
|
Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
1256358-97-0 |
Source
|
Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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